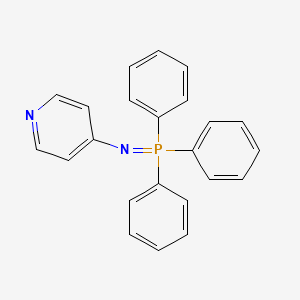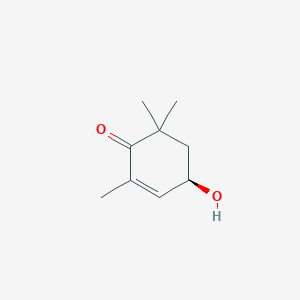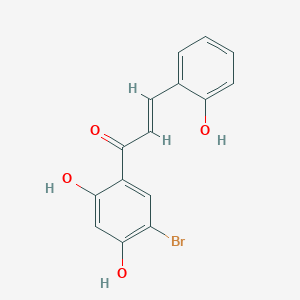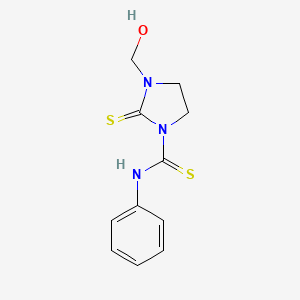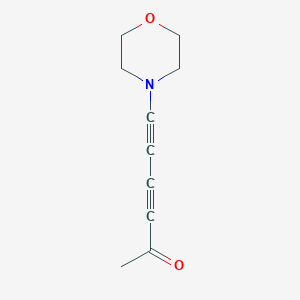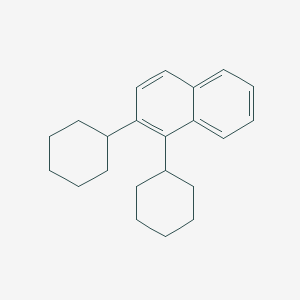
1,2-Dicyclohexylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dicyclohexylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two cyclohexyl groups attached to the naphthalene ring at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with cyclohexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.
化学反応の分析
Types of Reactions: 1,2-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or sulfonic acid derivatives of naphthalene.
科学的研究の応用
1,2-Dicyclohexylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Materials Science: The compound is employed as a nucleating agent in the crystallization of polymers, enhancing their mechanical properties and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants to improve their performance under extreme conditions.
作用機序
The mechanism of action of 1,2-dicyclohexylnaphthalene in various applications depends on its chemical structure and reactivity. In materials science, its role as a nucleating agent involves the interaction with polymer chains, promoting orderly crystallization and enhancing material properties. In biological systems, its potential bioactivity may involve interactions with cellular membranes or enzymes, leading to antimicrobial or anticancer effects.
類似化合物との比較
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of cyclohexyl groups.
1,2-Diphenylnaphthalene: Contains phenyl groups, leading to different electronic and steric properties.
1,2-Dicyclohexylbenzene: Similar cyclohexyl groups but attached to a benzene ring instead of naphthalene.
Uniqueness: 1,2-Dicyclohexylnaphthalene is unique due to the presence of bulky cyclohexyl groups, which influence its reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions in various applications.
特性
CAS番号 |
80057-52-9 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
1,2-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-9-17(10-4-1)21-16-15-18-11-7-8-14-20(18)22(21)19-12-5-2-6-13-19/h7-8,11,14-17,19H,1-6,9-10,12-13H2 |
InChIキー |
QLMGOPUBNXLVKK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


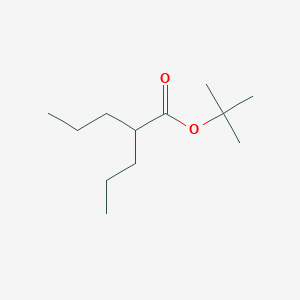
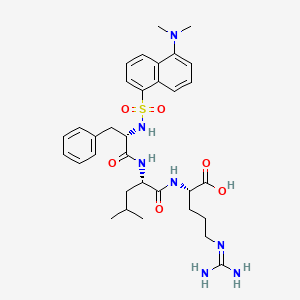

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
